N-(2-Ethyl-6-methylphenyl)-oxalamic acid, commonly designated as S-Metolachlor Metabolite CGA 50720, is a highly specific, high-purity analytical reference standard essential for the quantification of metolachlor degradation in environmental and agricultural matrices. As a primary oxanilic acid (OA) metabolite of the widely utilized chloroacetanilide herbicide S-metolachlor, this compound is critical for regulatory compliance testing, environmental fate modeling, and food safety monitoring. Procurement of high-purity CGA 50720 enables analytical laboratories to establish robust calibration curves, validate recovery rates, and perform precise LC-MS/MS and GC-MS confirmatory analyses, ensuring absolute data defensibility in strict multi-residue monitoring programs [1].
In regulated residue analysis, generic substitution of analytical standards is functionally impossible. A laboratory cannot substitute the parent herbicide (S-metolachlor) or alternative degradation products (such as CGA 51202 or CGA 37735) to quantify CGA 50720. Each metabolite possesses distinct chromatographic retention times, ionization efficiencies, and unique mass-to-charge (m/z) fragmentation pathways in LC-MS/MS Multiple Reaction Monitoring (MRM) methods. Utilizing an incorrect or structurally adjacent standard completely invalidates the calibration curve for this specific oxanilic acid degradation product, resulting in failed audits, inaccurate environmental fate reporting, and non-compliance with stringent regulatory thresholds established by environmental protection agencies .
To accurately quantify metolachlor degradation, the exact CGA 50720 standard must be utilized to calibrate the specific MRM transitions for this oxanilic acid derivative. Unlike the parent compound S-metolachlor, which typically exhibits a precursor ion [M+H]+ at m/z 284.1, CGA 50720 yields a distinct precursor ion [M+H]+ at m/z 208.1 (MW 207.23). Calibrating with the authentic CGA 50720 standard allows laboratories to optimize collision energies for its specific product ions, completely differentiating it from structurally similar metabolites or the parent molecule during high-throughput surface water screening .
| Evidence Dimension | Precursor Ion Mass [M+H]+ |
| Target Compound Data | m/z 208.1 (CGA 50720) |
| Comparator Or Baseline | m/z 284.1 (Parent S-metolachlor) |
| Quantified Difference | 76 Da mass shift reflecting the specific loss of the chloroacetyl group and side-chain modifications |
| Conditions | LC-MS/MS Electrospray Ionization (ESI+) |
Procurement of the exact CGA 50720 standard is mandatory to set up the specific MRM channels required to detect this target metabolite without cross-talk or false positives.
In complex environmental matrices such as soil extracts or wastewater, ion suppression severely impacts quantification accuracy. Procurement of native CGA 50720 is required alongside its deuterated analog (e.g., CGA 50720-d3, MW 210.25) to execute stable isotope dilution assays. The native standard establishes the primary calibration curve, while the d3-analog acts as the internal standard. This exact pairing corrects for matrix-induced signal suppression, ensuring recovery rates remain within the strict 70-120% regulatory acceptance criteria—a level of precision unattainable if using a generic unmatched internal standard[1].
| Evidence Dimension | Matrix-corrected recovery accuracy |
| Target Compound Data | 70-120% recovery (Native + matched d3-internal standard) |
| Comparator Or Baseline | Variable/failing recovery (Native + generic unmatched internal standard) |
| Quantified Difference | Elimination of matrix-induced quantification errors (which routinely cause >30% deviation without matched standards) |
| Conditions | LC-MS/MS analysis of complex environmental matrices |
Pairing this native standard with its exact deuterated counterpart is the only analytically accepted method to overcome severe matrix effects in regulated environmental testing.
Metolachlor degrades into multiple structurally similar pathways, yielding various oxanilic acid (OA) and ethanesulfonic acid (ESA) derivatives. Procurement of the high-purity CGA 50720 standard provides the absolute retention time anchor required to distinguish it from other OA metabolites (such as CGA 51202) in reversed-phase HPLC. Because CGA 50720 has a specific polarity profile distinct from the parent S-metolachlor and the sulfonic acid metabolites, it elutes at a unique retention time. Without the authentic standard, automated peak integration software cannot reliably assign the CGA 50720 peak, leading to misreporting of the degradation pathway [1].
| Evidence Dimension | Chromatographic Retention Time Anchoring |
| Target Compound Data | Absolute RT assignment for the specific CGA 50720 peak |
| Comparator Or Baseline | Predictive RT modeling or reliance on parent-compound RT |
| Quantified Difference | 100% certainty in peak identification vs. high risk of isomeric misidentification |
| Conditions | Reversed-phase HPLC / GC-MS workflows |
Accurate retention time calibration using the authentic standard prevents costly false-positive reporting and ensures compliance with environmental monitoring directives.
Routine quantification of herbicide degradation in groundwater, surface water, and drinking water catchments to comply with EPA and EU Water Framework Directive limits, relying directly on the specific MRM transitions established by the CGA 50720 standard.
Essential for laboratory-based soil degradation and biotransformation studies to map the half-life and specific breakdown pathways of S-metolachlor, utilizing the standard to anchor retention times and prevent isomeric confusion .
Used as a precise calibration standard in LC-MS/MS workflows screening agricultural commodities for legacy pesticide residues and their stable metabolites, often paired with its d3-analog to correct for severe matrix effects [1].
Critical for optimizing new high-throughput LC-MS/MS or GC-MS methodologies, specifically for tuning collision energies, establishing MRM transitions, and verifying limits of detection (LOD) for oxanilic acid derivatives before routine deployment .
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